PHI Exhibits 30-Fold Higher Affinity for Rat VPAC1 Versus Human VPAC1, Inverting the Species Selectivity Pattern of VIP
In recombinant receptor binding assays, PHI displays a pronounced species-dependent selectivity profile that diverges from VIP. At the rat VPAC1 receptor, PHI inhibits [125I]-VIP binding with a pIC50 of 8.5 (IC50 = 3 nM), whereas at the human VPAC1 receptor, its pIC50 drops to 6.0 (IC50 = 1,000 nM) — a 333-fold difference in affinity [1]. At the VPAC2 receptor, PHI shows more consistent intermediate affinity (pIC50 = 7.5, IC50 = 30 nM) across both species [1]. In contrast, VIP binds VPAC1 and VPAC2 with high and comparable affinity in both rat and human systems [2]. This species-dependent VPAC1 selectivity represents a unique pharmacological fingerprint not shared by VIP or PACAP.
| Evidence Dimension | Receptor binding affinity (pIC50 / IC50) |
|---|---|
| Target Compound Data | Rat VPAC1: pIC50 8.5 (IC50 3 nM); Human VPAC1: pIC50 6.0 (IC50 1,000 nM); VPAC2: pIC50 7.5 (IC50 30 nM) |
| Comparator Or Baseline | VIP: High affinity (nanomolar) at both VPAC1 and VPAC2 across species (exact values species- and assay-dependent); PACAP: >100-fold more potent than VIP at PAC1 receptor |
| Quantified Difference | PHI rat VPAC1 affinity is ~333-fold higher than human VPAC1 affinity; PHI VPAC1 affinity is species-divergent whereas VIP VPAC1 affinity is species-conserved |
| Conditions | Inhibition of radioligand binding ([125I]-VIP or [125I]Ro25 1553) to membranes from CHO cells stably expressing recombinant rat or human VPAC1/VPAC2 receptors |
Why This Matters
Researchers using rodent models cannot extrapolate human VPAC1 pharmacology from PHI data; conversely, PHI offers a tool to selectively probe rat VPAC1 while minimizing human VPAC1 engagement in translational assays.
- [1] IUPHAR/BPS Guide to Pharmacology. PHI ligand page. Accessed 2026. Ligand ID: 2273. View Source
- [2] Harmar AJ, Fahrenkrug J, Gozes I, et al. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide. IUPHAR Review 1. Br J Pharmacol. 2012 May;166(1):4-17. View Source
